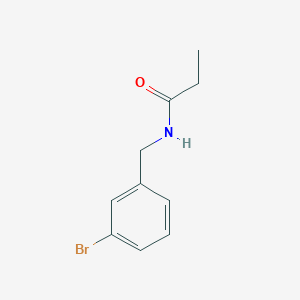

![molecular formula C9H13ClFNO B1285170 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride CAS No. 1093648-13-5](/img/structure/B1285170.png)

2-[(4-Fluorobenzyl)amino]ethanol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

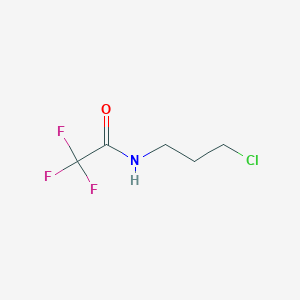

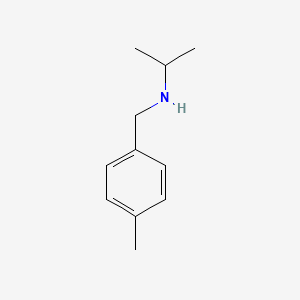

“2-[(4-Fluorobenzyl)amino]ethanol hydrochloride” is a chemical compound with the molecular formula C9H13ClFNO. It has a molecular weight of 205.66 g/mol. The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12FNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 169.2 . The storage temperature is room temperature .科学研究应用

FBZ has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including drugs, pesticides, and other pharmaceuticals. FBZ has also been used as an analytical reagent and as a catalyst in organic synthesis. Additionally, FBZ has been used in the preparation of a variety of materials, such as polymers and nanomaterials.

作用机制

FBZ acts as a nucleophile in organic reactions, meaning that it can attack electrophiles such as carbonyl groups and alkenes. FBZ is also a strong base and can act as a catalyst in organic reactions. Additionally, FBZ can form hydrogen bonds with other molecules, allowing it to act as a catalyst in certain reactions.

Biochemical and Physiological Effects

FBZ has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, an important neurotransmitter. Additionally, FBZ has been shown to have an anti-inflammatory effect, as well as an antioxidant effect.

实验室实验的优点和局限性

The main advantage of using FBZ in laboratory experiments is its low cost and easy availability. Additionally, FBZ is a relatively safe compound and has a low toxicity. However, one limitation of using FBZ in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

未来方向

FBZ has a wide range of potential applications in scientific research. One potential future direction is to use FBZ in the synthesis of new drugs and other pharmaceuticals. Additionally, FBZ could be used in the development of new materials, such as polymers and nanomaterials. Additionally, FBZ could be used to study the biochemical and physiological effects of compounds on cells and organisms. Finally, FBZ could be used to develop new analytical techniques for the detection and quantification of compounds in biological samples.

合成方法

FBZ can be synthesized by the reaction of 4-fluorobenzyl alcohol and ethylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is kept between 0 and 5°C. The reaction is typically completed within 1-2 hours and yields a white crystalline product.

安全和危害

生化分析

Biochemical Properties

2-[(4-Fluorobenzyl)amino]ethanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial in the metabolism of ethanol . These interactions can affect the rate of ethanol metabolism and the production of reactive oxygen species, impacting cellular metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NADH and acetyl-CoA levels in cells, which are critical for energy production and metabolic processes . Additionally, it can alter the expression of genes involved in oxidative stress response and detoxification pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it has been shown to bind to the active sites of alcohol dehydrogenase and aldehyde dehydrogenase, altering their activity and affecting the overall metabolic flux . These interactions can lead to changes in the levels of metabolites and the activation of downstream signaling pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to its gradual breakdown, affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have indicated that it can cause sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been noted, where a specific dosage range results in optimal benefits without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to ethanol metabolism. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing the conversion of ethanol to acetaldehyde and subsequently to acetate . These interactions can affect the levels of NADH and acetyl-CoA, impacting the overall metabolic flux and energy production in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular metabolism and gene expression .

属性

IUPAC Name |

2-[(4-fluorophenyl)methylamino]ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDVYUBSXUIGOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCO)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589485 |

Source

|

| Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1093648-13-5 |

Source

|

| Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

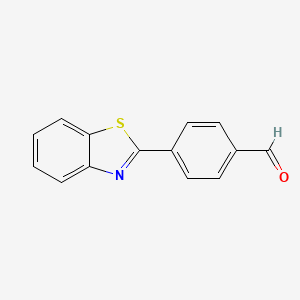

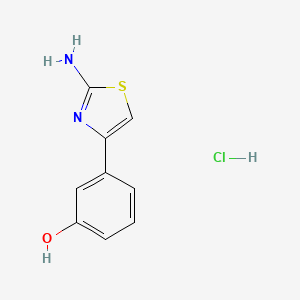

![3-(Benzo[d]thiazol-2-yl)benzoic acid](/img/structure/B1285088.png)

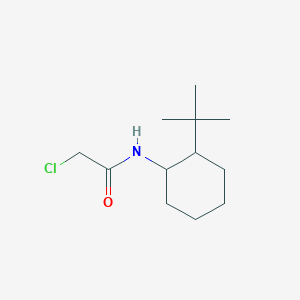

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285095.png)

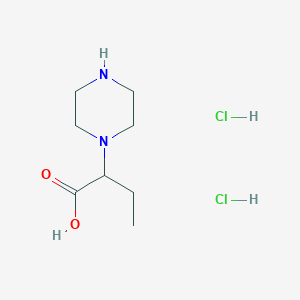

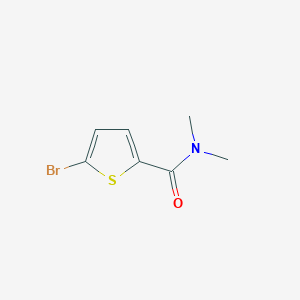

![[2-(Piperazin-1-ylmethyl)phenyl]methanol](/img/structure/B1285097.png)

![4-[(Isobutyrylamino)methyl]benzoic acid](/img/structure/B1285124.png)

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)